
Levofloxacin mesylate
Vue d'ensemble
Description
Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .
Mécanisme D'action
Target of Action
Levofloxacin mesylate, a fluoroquinolone antibiotic, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each having unique functions within the bacterial cell .
Mode of Action
This compound exerts its antimicrobial activity by inhibiting these targets. The interaction of this compound with DNA gyrase and topoisomerase IV results in the prevention of bacterial DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and transcription in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the DNA replication and transcription pathways leads to the death of the bacterial cell .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is rapidly and completely absorbed, and its oral tablet and solution formulations are bioequivalent . This compound is widely distributed in the body, including in the skin tissue, prostate, and lung tissue . It undergoes minimal metabolism in the liver and is primarily excreted as unchanged drug in the urine . These properties contribute to the high bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial DNA replication and transcription processes, leading to bacterial cell death . This results in the effective treatment of infections caused by susceptible bacteria, including those of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of competing species in the aqueous phase can hamper the uptake of this compound . Additionally, the degradation of this compound in aqueous solution can be influenced by advanced oxidation processes . Understanding these environmental influences is crucial for optimizing the use of this compound in different settings.
Analyse Biochimique
Biochemical Properties
Levofloxacin mesylate plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, which is essential for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated chromosomal DNA into daughter cells during cell division. By inhibiting these enzymes, this compound prevents bacterial DNA replication and transcription, leading to cell death. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. This disruption also affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound can induce oxidative stress and apoptosis at high concentrations. It has been observed to influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, this compound inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial cell wall synthesis, further enhancing its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In in vitro studies, the compound has been shown to induce bacterial cell death within hours of exposure, with the effects persisting for several days .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Levofloxacin mesylate undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Clinical Applications
Levofloxacin mesylate is indicated for a wide range of infections, including:
- Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.
- Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.
- Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.
- Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.
- Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .
Table of Indications
Condition | Specific Use Case | Evidence Level |
---|---|---|
Pneumonia | Community-acquired, nosocomial | High |
Urinary Tract Infections | Complicated, uncomplicated | High |
Skin Infections | Complicated skin structure infections | Moderate |
Chronic Bacterial Prostatitis | Effective management | High |
Anthrax | Post-exposure prophylaxis | High |
Plague | Treatment | Moderate |
Case Studies
-
Multidrug-Resistant Tuberculosis (MDR-TB) :
A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens . -
Inhalational Anthrax :
Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities . -
Chronic Bacterial Prostatitis :
A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .
Safety Profile
While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Moxifloxacin
- Gatifloxacin
- Gemifloxacin
- Ciprofloxacin
Comparison
Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .
This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.
Activité Biologique
Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.
Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
1. In Vitro Studies
Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:
Pathogen | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Staphylococcus aureus | 0.12 | 0.25 |
Escherichia coli | 0.5 | 1 |
Pseudomonas aeruginosa | 2 | 4 |
These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Animal Models
In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .
In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .
Case Studies and Clinical Findings
A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .
Safety Profile and Toxicity
This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .
The following table summarizes key safety findings from relevant studies:
Study Focus | Levofloxacin Effects | Trovafloxacin Effects |
---|---|---|
Liver toxicity | No significant changes in cell viability | Significant increase in LDH and ALT levels |
Cytokine profile | Slight increase in TNF-α at high doses | Marked alterations observed |
Propriétés
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLOATUDIRNAS-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673048 | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226578-51-4 | |
Record name | Levofloxacin mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.